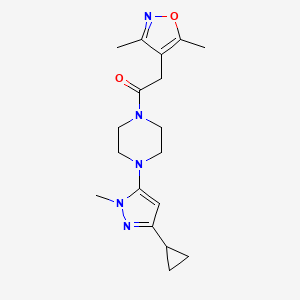

![molecular formula C25H17F3N2O3 B2556598 N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866340-14-9](/img/structure/B2556598.png)

N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, research tool, etc.).

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the reaction conditions, the steps of the reaction, and the yield of the product.Molecular Structure Analysis

This involves examining the structure of the molecule, including its geometry, bond lengths and angles, and any interesting structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used in this analysis.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions used in its synthesis, reactions it is used in, or reactions it undergoes under certain conditions.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, reactivity, and other physical and chemical properties.Applications De Recherche Scientifique

1. Structural and Fluorescence Properties

Research on similar quinoline derivatives has shown significant structural aspects and properties. For instance, studies on isoquinoline derivatives have revealed their ability to form gels and crystalline salts with mineral acids. The interaction of these compounds with different hosts like 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene resulted in enhanced fluorescence emission. This suggests that N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide could have potential applications in materials science for its fluorescence and structural properties (Karmakar, Sarma, & Baruah, 2007).

2. Antimicrobial and Anticancer Potential

Related quinazolin-3(4H)-yl acetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown significant activity against various microbial strains and potential anticancer effects in vitro. This indicates that N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide might also possess antimicrobial and anticancer properties, making it a candidate for further pharmaceutical research (Mehta et al., 2019).

3. Ligand-Protein Interactions and Photovoltaic Efficiency

Similar compounds have been studied for their ligand-protein interactions and photovoltaic efficiency. These studies have shown that such compounds can be used as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency. This suggests potential applications of N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide in the field of renewable energy, particularly in solar energy conversion (Mary et al., 2020).

4. Neuroprotective Properties

Research on anilidoquinoline derivatives, which are structurally similar, has indicated their efficacy in treating neurological conditions like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, suggesting that N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide could also have neuroprotective properties and could be useful in antiviral research (Ghosh et al., 2008).

5. PET Imaging Applications

Derivatives of quinolones have been evaluated for their use in positron emission tomography (PET) imaging. The synthesis and evaluation of such compounds, including their binding characteristics, indicate that N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide might have potential applications in the field of medical imaging and diagnostics (Yui et al., 2010).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.

Orientations Futures

This would involve discussing potential future research directions, such as new reactions the compound could be used in, new synthesis methods, potential applications, and so on.

Please note that this is a general guide and the specifics would depend on the particular compound and the available information. For a detailed analysis of a specific compound, you would need to consult the relevant scientific literature or databases. If you have access to a university or research institution library, they may be able to help you find more information. You could also consider reaching out to researchers who specialize in the area of interest. They may be able to provide more detailed and specific information. Please remember to always handle chemicals safely and responsibly.

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3N2O3/c1-14-2-4-15(5-3-14)24(32)19-12-30(22-9-6-16(26)10-18(22)25(19)33)13-23(31)29-17-7-8-20(27)21(28)11-17/h2-12H,13H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGCHSZJWYYOAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)

![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)

![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)

![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)

![(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2556536.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2556537.png)